molecular formula C7H4Br2O2 B1298454 3,4-Dibromobenzoic acid CAS No. 619-03-4

3,4-Dibromobenzoic acid

Cat. No. B1298454
CAS RN: 619-03-4
M. Wt: 279.91 g/mol
InChI Key: DHMPDNLGFIBQCK-UHFFFAOYSA-N
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Description

3,4-Dibromobenzoic acid is a chemical compound with the molecular formula C7H4Br2O2 . It has an average mass of 279.914 Da and a monoisotopic mass of 277.857788 Da .


Molecular Structure Analysis

The molecular structure of 3,4-Dibromobenzoic acid is represented by the formula C7H4Br2O2 . More detailed structural analysis would require specific spectroscopic data which is not available in the current resources.


Physical And Chemical Properties Analysis

3,4-Dibromobenzoic acid has a melting point of 235-236 °C and a predicted boiling point of 356.0±32.0 °C . It has a predicted density of 2.083±0.06 g/cm3 . The compound should be stored in a dry room at normal temperature .

Scientific Research Applications

Synthesis of Bioactive Compounds

3,4-Dibromobenzoic acid: is instrumental in the synthesis of bioactive compounds. It serves as a precursor for creating 2-amino-4-bromobenzamide , which is a critical intermediate for manufacturing dyes and pharmaceuticals . This compound’s ability to act as a building block for more complex molecules makes it valuable in drug discovery and development.

Antibacterial Agents

Research has shown that derivatives of 3,4-Dibromobenzoic acid can exhibit significant antibacterial properties. For instance, its role in the synthesis of bis-indole alkaloids has been explored, with some derivatives demonstrating activity against both methicillin-sensitive and -resistant Staphylococcus aureus . This application is particularly relevant in the ongoing battle against antibiotic-resistant bacteria.

Chemical Research

In chemical research, 3,4-Dibromobenzoic acid is used for various synthetic applications due to its reactivity. Its dibrominated aromatic ring can undergo further chemical transformations, making it a versatile reagent in organic synthesis .

Safety and Hazards

3,4-Dibromobenzoic acid is classified as a hazardous substance . It can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be between 1.78 and 2.91 , which could influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dibromobenzoic acid . Factors such as pH, temperature, and the presence of other molecules could affect its stability and interactions with its targets.

properties

IUPAC Name

3,4-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMPDNLGFIBQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347662
Record name 3,4-Dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromobenzoic acid

CAS RN

619-03-4
Record name 3,4-Dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dibromobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A saturated aqueous solution of potassium permanganate (61.3 g, 388 mmol) was added in portions to a well stirred solution of 3,4-dibromotoluene (40.4 g, 162 mmol) in acetic acid (700 mL) while maintaining the temperature between 70 and 80° C. After addition, the suspension was stirred for an additional 4 hours at 80° C. The solution was concentrated on a rotary evaporator, the residue treated with 5 N NaOH (700 mL) and heated under reflux for 2 hours. The MnO2 cake was filtered from solution and washed thoroughly with hot water. The filtrate was extracted with hexane (2×100 mL) and acidified with concentrated HCl pH 2. Collected white precipitate by filtration. Washed precipitate with water and dried under high vacuum. Obtained 16.59 gram (37% yield) of 3,4-dibromobenzoic acid. 1H NMR (300 MHz, DMSO-d6): δ13.47 (singlet, 1H), 8.14 (singlet, 1H), 7.88 (doublet, J=8.1 Hz, 1H), 7.99 (doublet, J=8.1 Hz, 1H). 13C NMR (300 MHz, DMSO-d6): δ165.72, 134.42, 134.18, 132.07, 129.96, 129.32, 124.40.
Quantity
61.3 g
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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